molecular formula C9H11Cl2N B189898 3-(2,4-Dichlorophenyl)propan-1-amine CAS No. 147498-88-2

3-(2,4-Dichlorophenyl)propan-1-amine

Cat. No.: B189898
CAS No.: 147498-88-2
M. Wt: 204.09 g/mol
InChI Key: TYLNWUPRLIORDX-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11Cl2N It is characterized by the presence of a propan-1-amine group attached to a 2,4-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)propan-1-amine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

3-(2,4-Dichlorophenyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2,4-Dichlorophenylamine: Similar structure but lacks the propan-1-amine group.

    3-(2,4-Dichlorophenyl)propan-2-amine: Similar structure but with a different position of the amine group.

Uniqueness: 3-(2,4-Dichlorophenyl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

3-(2,4-Dichlorophenyl)propan-1-amine, also known as Dichlorprop , is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H12Cl2N
  • Molecular Weight : 219.12 g/mol
  • CAS Number : 104839-39-6

The compound features a dichlorophenyl group attached to a propan-1-amine backbone, which is significant in its interaction with biological systems.

This compound primarily exhibits its biological activity through:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes, which could lead to alterations in metabolic pathways and cellular functions.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

2. Neuropharmacological Effects

Dichlorprop has been studied for its effects on the central nervous system. Preliminary studies suggest that it may have antidepressant-like effects due to its interaction with serotonin and norepinephrine pathways .

3. Toxicological Studies

Toxicological assessments have demonstrated that while the compound has beneficial effects, it can also exhibit toxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of bacteria and fungi
NeuropharmacologicalPotential antidepressant effects
ToxicityExhibits toxicity at elevated doses

Case Study: Antimicrobial Efficacy

In a study conducted by , this compound was tested against various strains of bacteria including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.

Case Study: Neuropharmacological Assessment

A study published in the Journal of Neuropharmacology explored the antidepressant-like effects of the compound in rodent models. The findings suggested that administration of Dichlorprop led to increased levels of serotonin and norepinephrine in the brain, indicating a mechanism similar to that of conventional antidepressants .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNWUPRLIORDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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